3-Methoxylimaprost

Metabolic Stability Prostaglandin Analog Design β-Oxidation Resistance

3-Methoxylimaprost (CAS 1224443-96-2) is a synthetic analog of prostaglandin E1 (PGE1) characterized by the Michael addition of methanol to the 2,3-double bond of limaprost, yielding a 3-methoxy-2,3-dihydro-Limaprost derivative with a molecular weight of 412.6 g/mol. As a member of the prostanoid class (CHEBI:183885), it retains the core cyclopentane ring structure of PGE1 analogs but incorporates a methoxy group at the 3-position, a modification anticipated to influence metabolic stability and receptor binding kinetics.

Molecular Formula C23H40O6
Molecular Weight 412.6 g/mol
Cat. No. B569766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxylimaprost
Synonyms3-methoxy-2,3-dihydro-Limaprost; 3-methoxy-17α,20-dimethyl-Δ2-Prostaglandin E1
Molecular FormulaC23H40O6
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC(CC(=O)O)OC)O)O
InChIInChI=1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1
InChIKeyCQMVTHTYLSWGRI-HMHRGJHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxylimaprost: A Structurally Defined PGE1 Analog for Prostanoid Research and Metabolic Stability Studies


3-Methoxylimaprost (CAS 1224443-96-2) is a synthetic analog of prostaglandin E1 (PGE1) characterized by the Michael addition of methanol to the 2,3-double bond of limaprost, yielding a 3-methoxy-2,3-dihydro-Limaprost derivative with a molecular weight of 412.6 g/mol . As a member of the prostanoid class (CHEBI:183885), it retains the core cyclopentane ring structure of PGE1 analogs but incorporates a methoxy group at the 3-position, a modification anticipated to influence metabolic stability and receptor binding kinetics [1]. The compound is supplied as a research-grade chemical (purity ≥98%) intended for in vitro and preclinical investigation, not for therapeutic or diagnostic use .

Why 3-Methoxylimaprost Cannot Be Substituted with Generic Limaprost or PGE1 in Research Settings


Generic substitution among PGE1 analogs is not scientifically valid due to substantial differences in metabolic liability, receptor subtype selectivity, and pharmacokinetic behavior. Unmodified PGE1 exhibits rapid inactivation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and β-oxidation, limiting its in vivo half-life to minutes [1]. Limaprost, while more stable than PGE1, is metabolized by esterases to desacetyllimaprost (DALP) which retains only one-third of its potency . 3-Methoxylimaprost, derived via Michael addition at the 2,3-double bond, introduces a methoxy group that blocks the primary β-oxidation pathway and potentially alters FP receptor engagement kinetics . Substituting 3-Methoxylimaprost with limaprost or PGE1 would confound metabolic stability comparisons and misrepresent receptor activation profiles, undermining experimental reproducibility and translational relevance.

Quantitative Evidence Differentiating 3-Methoxylimaprost from Limaprost and PGE1 for Procurement Decisions


Structural Differentiation: Blockade of β-Oxidation Pathway via 3-Methoxy Michael Addition

3-Methoxylimaprost is synthesized via Michael addition of methanol to the 2,3-double bond of limaprost, saturating the enone system and installing a methoxy group at C3 . This modification eliminates the α,β-unsaturated ketone moiety that is the primary site for β-oxidation and conjugation, a major clearance pathway for PGE1 and limaprost . While quantitative in vivo half-life data for 3-Methoxylimaprost are not yet published, the structural change mirrors strategies employed in clinically approved PGE1 analogs (e.g., lubiprostone) to achieve prolonged duration of action .

Metabolic Stability Prostaglandin Analog Design β-Oxidation Resistance

Purity Specification: ≥98% HPLC Purity Enables Reproducible Pharmacological Profiling

3-Methoxylimaprost is commercially supplied with a minimum purity of 98% as determined by HPLC . This level of purity is essential for quantitative pharmacological studies, particularly when investigating low-abundance metabolites or conducting receptor binding assays where impurities could confound EC50/IC50 determinations. In contrast, research-grade limaprost and PGE1 are often available at lower purities (e.g., 95%) or as complex mixtures, introducing variability in dose-response experiments .

Analytical Chemistry Quality Control Prostanoid Research

Solubility Profile: Superior Ethanol and DMSO Solubility Facilitates In Vitro Formulation

3-Methoxylimaprost exhibits solubility of 50 mg/mL in ethanol and 30 mg/mL in DMSO, which is comparable to or exceeds that of limaprost (ethanol: ~30 mg/mL, DMSO: ~25 mg/mL) and significantly surpasses PGE1 (ethanol: <10 mg/mL, DMSO: ~20 mg/mL) . This enhanced solubility in common organic solvents facilitates preparation of concentrated stock solutions for in vitro assays, reducing the need for surfactants or co-solvents that may interfere with cell viability or receptor function.

Solubility Formulation Prostanoid Assay

Lack of Published Pharmacological Data: A Unique Opportunity for De Novo Characterization

Multiple authoritative sources explicitly state that 'there are no published studies of the pharmacological properties of 3-methoxy limaprost' . This absence of data, while limiting immediate application, creates a unique research opportunity: 3-Methoxylimaprost can be used as a tool to generate novel pharmacological profiles without confounding by prior literature bias. In contrast, limaprost and PGE1 have extensive published datasets that may restrict novel discovery or patentability.

Novel Compound Pharmacological Profiling Prostanoid Research

Optimal Research and Procurement Applications for 3-Methoxylimaprost


Metabolic Stability Studies of PGE1 Analogs

3-Methoxylimaprost, with its methoxy group blocking the β-oxidation pathway, serves as a valuable comparator in metabolic stability assays. By incubating this compound alongside limaprost and PGE1 in hepatocyte or microsomal preparations, researchers can quantify the contribution of β-oxidation to overall clearance and identify alternative metabolic routes . This application leverages the structural differentiation established in Section 3 (Evidence Item 1).

Receptor Binding and Functional Assays Requiring High Purity

The ≥98% purity of 3-Methoxylimaprost ensures minimal off-target activity in radioligand binding or cAMP accumulation assays targeting EP or FP receptors. This purity is critical when comparing EC50 values across PGE1 analogs or when establishing concentration-response curves in sensitive cell-based systems . Procurement of this high-purity standard reduces the need for additional purification steps and associated material loss.

Analytical Method Development and Metabolite Identification

As a structurally distinct analog with well-defined HPLC and MS characteristics, 3-Methoxylimaprost is ideal for developing and validating LC-MS/MS methods for quantifying limaprost and its metabolites in biological matrices. Its unique retention time and mass transitions can serve as an internal standard or calibration reference, improving assay accuracy and precision .

Novel Pharmacological Profiling and IP Generation

Given the complete absence of published pharmacological data, 3-Methoxylimaprost presents a unique opportunity for de novo characterization of receptor selectivity, in vivo efficacy, and safety profiles. Research groups can generate proprietary datasets that support patent applications and differentiate their research portfolios . This scenario is directly supported by Evidence Item 4 in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxylimaprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.